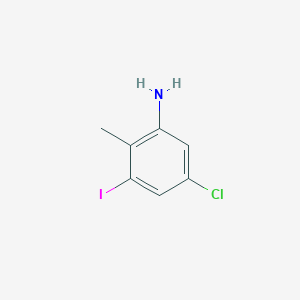

5-Chloro-3-iodo-2-methylaniline

Übersicht

Beschreibung

5-Chloro-3-iodo-2-methylaniline: is an organic compound with the molecular formula C7H7ClIN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, iodine, and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-iodo-2-methylaniline typically involves multi-step reactions starting from aniline or its derivatives. One common method includes:

Nitration: of aniline to introduce a nitro group.

Reduction: of the nitro group to form the corresponding amine.

Halogenation: to introduce chlorine and iodine atoms at specific positions on the benzene ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-3-iodo-2-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated anilines, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Organic Synthesis Intermediate

5-Chloro-3-iodo-2-methylaniline is primarily utilized as an intermediate in organic synthesis. It plays a crucial role in the production of pharmaceuticals, agrochemicals, and dyes. The compound can undergo various reactions such as substitution, oxidation, and coupling reactions to form more complex structures.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Replacement of halogen atoms with other groups | New amines or phenolic compounds |

| Oxidation | Conversion to oxidized derivatives | Nitro compounds |

| Coupling (Suzuki) | Formation of carbon-carbon bonds | Biaryl compounds |

Biological and Medicinal Applications

2. Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential biological activities. Its derivatives are synthesized to evaluate their therapeutic potential against various diseases.

Case Study: Anticancer Activity

Research has indicated that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications to the aniline structure could enhance binding affinity to cancer-related targets, leading to increased apoptosis in malignant cells.

Industrial Applications

3. Specialty Chemicals Production

In the chemical industry, this compound is employed in the production of specialty chemicals. Its unique properties allow it to serve as a building block for various chemical processes.

Table 2: Industrial Uses of this compound

| Application Area | Specific Use |

|---|---|

| Agrochemicals | Synthesis of herbicides and pesticides |

| Dyes | Intermediate for azo dyes |

| Materials Science | Production of polymers and resins |

Wirkmechanismus

The mechanism of action of 5-Chloro-3-iodo-2-methylaniline depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to a biological response. The presence of chlorine and iodine atoms can influence its reactivity and binding affinity to these targets.

Vergleich Mit ähnlichen Verbindungen

- 5-Chloro-2-iodoaniline

- 3-Chloro-2-methylaniline

- 5-Iodo-2-methylaniline

Comparison: 5-Chloro-3-iodo-2-methylaniline is unique due to the specific positions of the chlorine, iodine, and methyl groups on the benzene ring. This unique substitution pattern can result in different chemical and biological properties compared to its similar compounds. For example, the presence of both chlorine and iodine atoms can enhance its reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

5-Chloro-3-iodo-2-methylaniline is an aromatic amine with notable biological activity, particularly in the context of drug metabolism and potential pharmacological applications. This compound, characterized by its unique halogen substitutions, has been studied for its interactions with cytochrome P450 enzymes and other biological pathways.

- Chemical Formula : C₇H₈ClI N

- Molecular Weight : 267.50 g/mol

- CAS Number : 870606-29-4

The presence of chlorine and iodine in its structure contributes to its distinct chemical reactivity and biological properties. The specific arrangement of these substituents plays a crucial role in its interaction with biological systems.

Cytochrome P450 Inhibition

This compound has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9. These enzymes are critical for drug metabolism, and their inhibition can lead to significant drug-drug interactions when co-administered with other medications metabolized by these pathways.

Table 1: Inhibition of Cytochrome P450 Enzymes

| Enzyme | Inhibition Type | Potential Implications |

|---|---|---|

| CYP1A2 | Inhibitor | Affects metabolism of various drugs |

| CYP2C9 | Inhibitor | Potential for drug interactions |

Gastrointestinal Absorption and Blood-Brain Barrier Permeability

The compound exhibits high gastrointestinal absorption and is permeable across the blood-brain barrier. This permeability raises considerations regarding its neuropharmacological effects and potential applications in treating central nervous system disorders.

Study on Drug Interactions

A study investigated the effects of this compound on the pharmacokinetics of co-administered drugs. The findings indicated that the compound significantly altered the metabolism of drugs processed by CYP1A2 and CYP2C9, highlighting the importance of monitoring such interactions in clinical settings.

Toxicity Assessments

Research has shown that chlorine-substituted benzene compounds, including this compound, can exhibit toxic effects on various cell cultures. A study on avian fibroblast and mammalian hepatocyte cultures demonstrated that exposure to similar chloro-benzene derivatives resulted in decreased cell viability and increased lactic dehydrogenase activity, indicating cellular damage .

Table 2: Toxicity Effects on Cell Cultures

| Cell Type | Treatment Concentration (µg/ml) | Observed Effect |

|---|---|---|

| Avian Fibroblast | 0.01 - 1 | No significant damage |

| Mammalian Hepatocyte | 0.01 - 1 | Decreased viability, increased LDH |

The biological activities of this compound are mediated through its interaction with various biochemical pathways:

Eigenschaften

IUPAC Name |

5-chloro-3-iodo-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClIN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLVDQVRDDXAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646623 | |

| Record name | 5-Chloro-3-iodo-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870606-29-4 | |

| Record name | 5-Chloro-3-iodo-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.